molecular formula C16H18N4S B14003217 N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine CAS No. 79226-54-3

N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine

Cat. No.: B14003217
CAS No.: 79226-54-3
M. Wt: 298.4 g/mol
InChI Key: XBJFMQQGZHQXAZ-UHFFFAOYSA-N
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Description

N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine typically involves multiple steps, starting with the preparation of the phenothiazine core. This core is then functionalized with methyl groups at the 7 and 10 positions. The diazenyl group is introduced through a diazotization reaction, followed by coupling with N-methyl-methanamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the diazenyl group to an amine.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur at various positions on the phenothiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenothiazine core.

Scientific Research Applications

N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. The diazenyl group may also participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of N-(7,10-Dimethylphenothiazin-2-YL)diazenyl-N-methyl-methanamine, known for its use in antipsychotic medications.

    Methylphenothiazine: A derivative with similar structural features but different functional groups.

    Diazenylphenothiazine: Another related compound with a diazenyl group attached to the phenothiazine core.

Uniqueness

This compound is unique due to the specific positioning of the methyl and diazenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

79226-54-3

Molecular Formula

C16H18N4S

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(7,10-dimethylphenothiazin-2-yl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C16H18N4S/c1-11-5-7-13-16(9-11)21-15-8-6-12(17-18-19(2)3)10-14(15)20(13)4/h5-10H,1-4H3

InChI Key

XBJFMQQGZHQXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)N=NN(C)C)C

Origin of Product

United States

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